Z-YVAD-CMK (trifluoroacetate salt) is a potent inhibitor of caspases, a family of cysteine proteases that play critical roles in apoptosis and inflammation. This compound is specifically designed to inhibit caspase-1, which is involved in the inflammatory response and the processing of pro-inflammatory cytokines. The trifluoroacetate salt form enhances its solubility and stability, making it suitable for various biological applications.
Z-YVAD-CMK is synthesized through peptide chemistry techniques. The development of this compound stems from the need to create selective inhibitors for caspases, particularly in the context of neurodegenerative diseases and inflammatory conditions. The synthesis of Z-YVAD-CMK has been documented in several studies focusing on the design of caspase inhibitors for therapeutic purposes .
Z-YVAD-CMK belongs to a class of compounds known as caspase inhibitors. These inhibitors are often used in research to study apoptosis and inflammation. Specifically, Z-YVAD-CMK is classified as a chloromethyl ketone, which irreversibly binds to the active site of caspases, thereby inhibiting their enzymatic activity.
The synthesis of Z-YVAD-CMK involves several key steps:
The synthesis typically yields high purity (>95%) and can be achieved using standard peptide coupling reagents such as DIC (N,N'-diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole) . The trifluoroacetate salt form is obtained by neutralizing the free base with trifluoroacetic acid, enhancing solubility in aqueous solutions.
The molecular structure of Z-YVAD-CMK features a peptide backbone with a chloromethyl ketone functional group that acts as an electrophile, allowing it to form covalent bonds with the active site cysteine residue of caspases.
Z-YVAD-CMK primarily reacts with cysteine residues in caspases, leading to irreversible inhibition. This reaction involves nucleophilic attack by the thiol group of cysteine on the carbonyl carbon of the chloromethyl ketone moiety, resulting in the formation of a stable covalent bond.
The kinetics of inhibition can be characterized using assays that measure caspase activity before and after treatment with Z-YVAD-CMK. Inhibition constants (Ki) have been reported in various studies, demonstrating its potency against specific caspases .
Z-YVAD-CMK inhibits caspase-1 by covalently modifying its active site cysteine residue. This modification prevents substrate binding and subsequent proteolytic activity, thereby blocking apoptosis and inflammatory signaling pathways.
Studies have shown that treatment with Z-YVAD-CMK significantly reduces caspase-1 activity and related apoptotic markers in various cellular models . For instance, in ischemic brain models, administration of Z-YVAD-CMK led to decreased infarct volumes and reduced neuronal cell death.
Relevant analyses include spectroscopic methods such as NMR (nuclear magnetic resonance) and mass spectrometry for purity assessment .
Z-YVAD-CMK has significant scientific applications:
CAS No.: 2322-77-2
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.:
CAS No.:
CAS No.: 668462-13-3